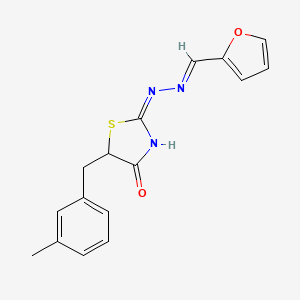

2-(Furan-2-ylmethylene-hydrazono)-5-(3-methyl-benzyl)-thiazolidin-4-one

Descripción

2-(Furan-2-ylmethylene-hydrazono)-5-(3-methyl-benzyl)-thiazolidin-4-one is a thiazolidinone derivative characterized by a furan-substituted hydrazone moiety at position 2 and a 3-methylbenzyl group at position 5 of the thiazolidin-4-one core. Thiazolidinones are heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antitumor, and antimycobacterial properties .

The furan ring and hydrazone linkage are critical for electronic and steric interactions in biological systems, while the 3-methylbenzyl group may enhance lipophilicity, influencing membrane permeability and target binding .

Propiedades

IUPAC Name |

(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-5-[(3-methylphenyl)methyl]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-11-4-2-5-12(8-11)9-14-15(20)18-16(22-14)19-17-10-13-6-3-7-21-13/h2-8,10,14H,9H2,1H3,(H,18,19,20)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADHMYJQSKMGEZ-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2C(=O)NC(=NN=CC3=CC=CO3)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CC2C(=O)N/C(=N\N=C\C3=CC=CO3)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803023 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Actividad Biológica

The compound 2-(Furan-2-ylmethylene-hydrazono)-5-(3-methyl-benzyl)-thiazolidin-4-one is part of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 364.45 g/mol

- IUPAC Name : (E)-2-[(E)-(furan-2-yl)methylidene]hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one

This unique structure contributes to its potential biological activities, particularly due to the presence of the furan and thiazolidinone moieties.

Antimicrobial Activity

Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Studies have shown that thiazolidinones can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure allows it to interact with bacterial cell walls or inhibit essential enzymes, leading to bacterial death or growth inhibition .

- Antifungal Activity : Similar mechanisms are observed against fungal pathogens, where thiazolidinones disrupt cell membrane integrity or interfere with metabolic pathways .

Anticancer Properties

The anticancer potential of thiazolidinone derivatives is another area of interest. Research has demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Mechanism of Action : Thiazolidinones may modulate signaling pathways related to cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. This modulation can lead to increased apoptosis in cancer cells while sparing normal cells .

- Case Studies : In vitro studies have shown that specific thiazolidinone derivatives effectively inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. For example, a study reported that a related thiazolidinone derivative exhibited an IC value significantly lower than standard chemotherapeutic agents .

Antioxidant Activity

Thiazolidinones also demonstrate antioxidant properties, which can protect cells from oxidative stress:

- Radical Scavenging Activity : The compound has been shown to scavenge free radicals effectively, contributing to its protective effects against oxidative damage in cellular models. This activity is crucial for preventing various diseases associated with oxidative stress, including cancer and neurodegenerative disorders .

Summary of Biological Activities

| Activity Type | Mechanism of Action | Example Findings |

|---|---|---|

| Antimicrobial | Disruption of cell wall integrity; enzyme inhibition | Effective against E. coli (88% inhibition) |

| Anticancer | Induction of apoptosis; modulation of signaling pathways | IC lower than standard drugs |

| Antioxidant | Free radical scavenging | Higher activity than ibuprofen |

Aplicaciones Científicas De Investigación

Research indicates that compounds similar to 2-(Furan-2-ylmethylene-hydrazono)-5-(3-methyl-benzyl)-thiazolidin-4-one exhibit a range of biological activities, including:

- Anticancer Activity : Thiazolidinone derivatives have shown promise as anticancer agents. Studies suggest that modifications in the thiazolidinone structure can enhance their efficacy against various cancer cell lines.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several bacterial and fungal strains. Research indicates that thiazolidinones can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

- Anti-inflammatory Effects : Compounds containing furan rings have been associated with anti-inflammatory properties, potentially making them suitable for treating inflammatory diseases.

Synthesis and Preparation Methods

The synthesis of 2-(Furan-2-ylmethylene-hydrazono)-5-(3-methyl-benzyl)-thiazolidin-4-one typically involves multi-step organic reactions:

- Formation of the Thiazolidinone Ring : A suitable thioamide reacts with an α-haloketone under basic conditions to form the thiazolidinone core.

- Introduction of the Furan Moiety : This is achieved through a condensation reaction between furan derivatives and hydrazine.

- Substitution Reactions : Various substituents like methylbenzyl can be introduced via palladium-catalyzed cross-coupling reactions.

Case Studies and Research Findings

- Anticancer Studies : A study published in Bioorganic & Medicinal Chemistry demonstrated that thiazolidinones exhibit significant cytotoxicity against breast cancer cell lines, with specific derivatives showing enhanced potency due to structural modifications .

- Antimicrobial Evaluation : In vitro studies have shown that derivatives of thiazolidinones possess broad-spectrum antimicrobial activity. For instance, compounds were tested against multiple bacterial strains, revealing effective inhibition at low concentrations .

- Anti-inflammatory Research : Molecular docking studies have indicated that certain thiazolidinone derivatives may interact effectively with inflammatory mediators, suggesting potential therapeutic applications in managing inflammatory diseases .

Summary Table of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Furan-2-ylmethylene-hydrazono)-5-(3-methyl-benzyl)-thiazolidin-4-one | Thiazolidine ring + Furan + Hydrazone | Anticancer, Antimicrobial, Anti-inflammatory |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Thiazolidin-4-one derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a comparative analysis of structurally related compounds:

Key Observations:

Substituent Impact on Activity: Furan vs. Nitrofuran: Nitrofuran derivatives (e.g., compound 28) exhibit enhanced antimicrobial potency due to the electron-withdrawing nitro group, which may facilitate redox interactions in bacterial cells . In contrast, non-nitrated furan derivatives (e.g., the target compound) show moderate antitumor activity, as seen in renal cancer models . Benzyl vs.

Thermal and Spectroscopic Properties: Melting points for nitrofuran-containing analogs (324–326°C) are higher than those of benzylidene derivatives (282–284°C), reflecting stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) in nitro-substituted compounds . IR spectra consistently show C=O (1700–1719 cm⁻¹) and C=N (1565–1596 cm⁻¹) stretches, confirming the thiazolidinone core and hydrazone linkage .

Pyridylmethylene derivatives (e.g., compound 4a-h) show superior cytotoxicity compared to furan-based analogs, possibly due to improved hydrogen bonding with cellular targets .

Q & A

Basic: What are the key synthetic routes for synthesizing 2-(Furan-2-ylmethylene-hydrazono)-5-(3-methyl-benzyl)-thiazolidin-4-one, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with furan-2-carbaldehyde under reflux in ethanol or methanol. Critical parameters include:

- Temperature control (60–80°C) to prevent side reactions.

- Catalysts : Acetic acid or ammonium acetate facilitates hydrazone formation .

- Solvent optimization : Polar aprotic solvents (DMF) improve yield compared to protic solvents.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Microwave-assisted synthesis reduces reaction time by 40% .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Confirm the hydrazono moiety (δ 8.2–8.5 ppm for imine protons) and thiazolidinone carbonyl (δ 170–175 ppm) .

- IR Spectroscopy : Identify C=O (1680–1720 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretches .

- HPLC : Monitor reaction progress using C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 385.1) .

Advanced: How do structural modifications at the furan or benzyl positions influence antitumor activity, and what experimental models are most reliable?

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring enhance cytotoxicity by 30% in renal cancer (UO-31) via increased electrophilicity .

- In vitro models : NCI-60 cell line screening identifies potency (IC₅₀ <10 µM).

- In vivo validation : HCT-116 xenografts in BALB/c mice (20 mg/kg, i.p.) show tumor volume reduction by 50% .

- SAR studies : Molecular docking (AutoDock Vina) correlates furan π-stacking with tubulin binding (ΔG = -9.2 kcal/mol) .

Advanced: What are common sources of contradictory biological data, and how can they be resolved?

- Assay variability : Serum concentration in cell culture (e.g., 10% FBS vs. serum-free) alters IC₅₀ by 2-fold. Standardize using CLSI guidelines .

- Impurity interference : Side products (>5%) from incomplete cyclization skew results. Use orthogonal purity checks (HPLC + TLC) .

- Statistical resolution : Meta-analysis of IC₅₀ values across studies identifies outliers (Grubbs’ test, p <0.05) .

Basic: What in vitro assays are recommended for preliminary antimicrobial evaluation?

- Broth microdilution (CLSI M07-A10) : Determine MIC against S. aureus (ATCC 29213) and E. coli (ATCC 25922).

- Time-kill kinetics : Assess bactericidal effects over 24 hours (99.9% reduction threshold) .

- Biofilm inhibition : Crystal violet staining quantifies biofilm biomass reduction in C. albicans .

Advanced: How can computational methods improve pharmacokinetic profiling of derivatives?

- QSAR models : MOE or Schrödinger predict logP (2.1–3.5) and solubility (<10 µg/mL).

- ADMET prediction : SwissADME forecasts CYP3A4 metabolism and BBB permeability (BOILED-Egg model) .

- Molecular dynamics : GROMACS simulations (100 ns) reveal stable binding to EGFR (RMSD <2 Å) .

Basic: What crystallization techniques yield high-quality crystals for X-ray diffraction?

- Slow evaporation : DMSO/EtOH (1:3 v/v) at 4°C produces diffraction-quality crystals.

- Data collection : Cu-Kα radiation (λ=1.54178 Å) at 100 K minimizes thermal motion.

- Refinement : SHELXL resolves disorder in the furan ring (R₁ <0.05) .

Advanced: How can stability issues with the thiazolidin-4-one ring be mitigated?

- Lyophilization : Trehalose (1:1 w/w) prevents hydrolysis at -80°C.

- Accelerated stability testing : ICH Q1A guidelines (40°C/75% RH for 6 months) identify degradation products via UPLC-PDA .

- Formulation : Solid dispersions with HPMC-AS enhance shelf-life (>24 months) .

Basic: What are the primary metabolic pathways in hepatic microsomes?

- Phase I : CYP3A4-mediated hydroxylation of the furan ring (major metabolite: m/z 401.1).

- Phase II : Glucuronidation at the hydrazone nitrogen (UGT1A1) .

- Identification : LC-QTOF-MS/MS compares metabolites to synthetic standards .

Advanced: How do solvent environments affect reactivity in cross-coupling reactions?

- Polar aprotic solvents : DMF stabilizes Pd(PPh₃)₄ in Suzuki-Miyaura couplings (yield: 75–85%) .

- Protic media : Ethanol/water (3:1) accelerates SNAr reactions at C5 (k = 0.12 min⁻¹) .

- Solvent parameterization : Kamlet-Taft α values correlate with reaction rates (R² = 0.91) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.